molecular formula C15H10O2 B1585374 3-Phenylethynyl-benzoic acid CAS No. 93866-50-3

3-Phenylethynyl-benzoic acid

Cat. No.: B1585374
CAS No.: 93866-50-3
M. Wt: 222.24 g/mol
InChI Key: YVBDUPNCTBINKB-UHFFFAOYSA-N
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Description

3-Phenylethynyl-benzoic acid: is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a phenylethynyl group attached to the benzoic acid core. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has a molecular formula of C15H10O2 and a molecular weight of 222.24 g/mol .

Biochemical Analysis

Biochemical Properties

3-Phenylethynyl-benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as peroxisome proliferator-activated receptor γ (PPARγ) agonists, which are involved in regulating glucose and lipid metabolism . Additionally, this compound can inhibit protein glycation, a process that is implicated in various metabolic disorders . These interactions highlight the compound’s potential in modulating metabolic pathways and influencing cellular functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving PPARγ . This interaction can lead to changes in gene expression, affecting cellular metabolism and function. Furthermore, this compound has been observed to impact the activity of enzymes involved in oxidative stress responses, thereby modulating cellular antioxidant capacity . These effects underscore the compound’s potential in therapeutic applications targeting metabolic and oxidative stress-related disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for PPARγ, binding to the receptor and activating it . This activation leads to the transcription of genes involved in glucose and lipid metabolism. Additionally, this compound can inhibit the glycation of proteins by interacting with reactive carbonyl species, thereby preventing the formation of advanced glycation end-products (AGEs) . These molecular mechanisms highlight the compound’s role in regulating metabolic processes and protecting against oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can maintain its efficacy in modulating cellular functions, particularly in in vitro models . These findings suggest that the compound is suitable for extended experimental use without significant loss of activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can enhance metabolic functions and improve antioxidant capacity . At higher doses, there may be potential toxic effects, including disruptions in cellular homeostasis and adverse metabolic outcomes . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to phenolic acid metabolism . It interacts with enzymes such as phenylalanine ammonia-lyase, which is involved in the biosynthesis of phenolic compounds . Additionally, the compound can influence the levels of metabolites such as salicylic acid and protocatechuic acid, which are derived from benzoic acid . These interactions underscore the compound’s role in modulating metabolic flux and influencing the levels of key metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been observed to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . The compound’s localization and accumulation within cells can influence its activity and efficacy in modulating biochemical processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, including the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . The presence of this compound in these compartments allows it to effectively modulate metabolic and oxidative stress-related processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylethynyl-benzoic acid can be achieved through various methods. One common method involves the reaction of 3-bromobenzoic acid with phenylacetylene in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . Another method involves the use of lithium hydroxide in ethanol and water at 40°C .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The choice of catalyst, solvent, and temperature can be optimized to achieve higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylethynyl-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form phenylethyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of phenylethyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: 3-Phenylethynyl-benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers .

Biology: In biological research, this compound is used to study the interactions of phenylethynyl groups with biological macromolecules. It is also used in the development of new biochemical assays .

Medicine: Its unique structure allows for the exploration of new pharmacophores and drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for various chemical processes .

Comparison with Similar Compounds

    Benzoic acid: Lacks the phenylethynyl group, making it less reactive in certain chemical reactions.

    Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety, differing in structure and reactivity.

    Phenylpropiolic acid: Contains a phenyl group attached to a propiolic acid moiety, similar in structure but different in reactivity

Uniqueness: 3-Phenylethynyl-benzoic acid is unique due to the presence of both the phenylethynyl and carboxylic acid groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

3-(2-phenylethynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBDUPNCTBINKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305832
Record name 3-Phenylethynyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93866-50-3
Record name 93866-50-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenylethynyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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